1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, fluorine, methoxy, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic aromatic substitution reaction with an amine can yield the corresponding aniline derivative.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. Conversely, reduction reactions can convert the carbonyl group back to a methoxy group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science compounds.
Medicinal Chemistry: The compound can be used to develop new drug candidates by modifying its structure to enhance biological activity and selectivity.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and fluorine atoms, which can undergo substitution and coupling reactions. The methoxy and trifluoroethoxy groups can influence the compound’s electronic properties and reactivity by donating or withdrawing electrons from the benzene ring .
Comparison with Similar Compounds
1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene can be compared with other halogenated aromatic ethers, such as:
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the trifluoroethoxy group, making it less hydrophobic and potentially less reactive in certain coupling reactions.
2-Bromo-5-fluorophenol: Contains a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and solubility properties.
2-Bromo-4-fluoroanisole: Similar to this compound but lacks the trifluoroethoxy group, affecting its overall electronic properties and reactivity.
The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-7-2-5(10)6(11)3-8(7)16-4-9(12,13)14/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVOJMUZHLYBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OCC(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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